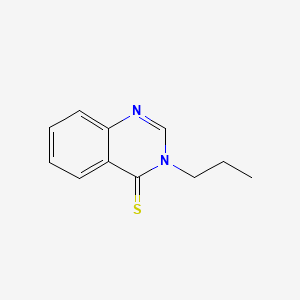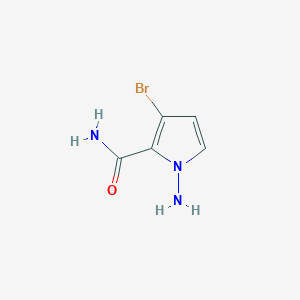![molecular formula C12H11NO2 B11898985 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a hydroxyprop-1-enyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-2-carbaldehyde with appropriate reagents under controlled conditions. One common method includes the use of hydrazinobenzothiazole, which reacts with 8-hydroxyquinoline-2-carbaldehyde to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid, while reduction could produce 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-amine .
Scientific Research Applications
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it can bind to metal ions through its hydroxy and quinoline groups, forming stable complexes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the hydroxyprop-1-enyl group.
Quinolin-2(1H)-ones: Compounds with a quinoline ring system and a carbonyl group at the 2-position.
Quinoline N-oxides: Derivatives with an oxygen atom bonded to the nitrogen in the quinoline ring.
Uniqueness
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-10-6-5-9-3-2-4-11(15)12(9)13-10/h2-7,14-15H,1H3/b8-7- |
InChI Key |
YTMAHEPBUNMNJH-FPLPWBNLSA-N |
Isomeric SMILES |
C/C(=C/C1=NC2=C(C=CC=C2O)C=C1)/O |
Canonical SMILES |
CC(=CC1=NC2=C(C=CC=C2O)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


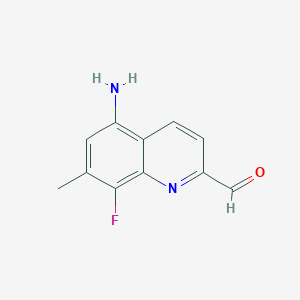
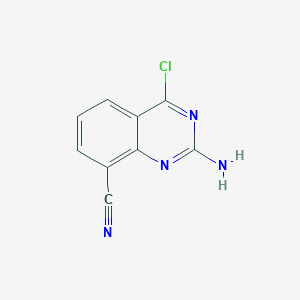
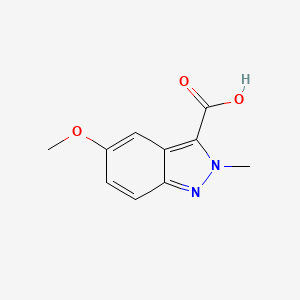
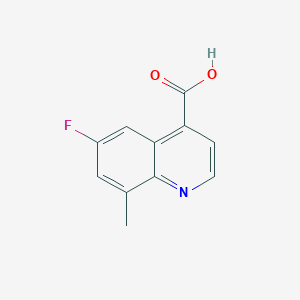
![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)

![1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)

![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)



